molecular formula C6H3BrIN3S B15329188 4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine

4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine

Cat. No.: B15329188
M. Wt: 355.98 g/mol
InChI Key: WPJJNNPCDARVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine is a heterocyclic compound that features both bromine and iodine substituents on an isothiazolo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of a brominated precursor using N-iodosuccinimide (NIS) under controlled conditions . The reaction conditions often require an inert atmosphere and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation might produce a sulfoxide or sulfone derivative.

Mechanism of Action

The mechanism of action of 4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thus affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-7-chloroisothiazolo[4,5-c]pyridin-3-amine
  • 4-Bromo-7-fluoroisothiazolo[4,5-c]pyridin-3-amine
  • 4-Bromo-7-methylisothiazolo[4,5-c]pyridin-3-amine

Uniqueness

4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine is unique due to the presence of both bromine and iodine atoms, which confer distinct electronic and steric properties. These properties can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and materials science .

Properties

Molecular Formula

C6H3BrIN3S

Molecular Weight

355.98 g/mol

IUPAC Name

4-bromo-7-iodo-[1,2]thiazolo[4,5-c]pyridin-3-amine

InChI

InChI=1S/C6H3BrIN3S/c7-5-3-4(2(8)1-10-5)12-11-6(3)9/h1H,(H2,9,11)

InChI Key

WPJJNNPCDARVFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=NS2)N)C(=N1)Br)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.